LLL3

Computational Chemistry Molecular Docking STAT3 Inhibition

LLL3 is a STAT3 inhibitor validated to extend median survival by 78% in orthotopic glioblastoma models, making it the optimal tool for in vivo oncology studies. Its unique anthraquinone structure and reduced molecular weight enhance cellular uptake, a key advantage over STA-21. Source this high-purity compound for reliable SAR and combination therapy screening.

Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
CAS No. 63972-38-3
Cat. No. B1674926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLL3
CAS63972-38-3
SynonymsLLL3;  LLL-3;  LLL 3
Molecular FormulaC16H10O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C16H10O4/c1-8(17)9-4-2-5-10-13(9)15(19)11-6-3-7-12(18)14(11)16(10)20/h2-7,18H,1H3
InChIKeyRROLKYCVTJGMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LLL3 (CAS 63972-38-3): A Research-Grade Small-Molecule STAT3 Inhibitor for Targeted Cancer Studies


LLL3 (also known as LLL-3, CLT-005) is a small-molecule inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein . It is a structural analogue of the earlier reported STAT3 inhibitor STA-21, with a reduced molecular weight (266.25 g/mol vs. 306 g/mol for STA-21) that is proposed to enhance cellular uptake [1]. LLL3 inhibits STAT3 dimerization and phosphorylation, thereby preventing its nuclear translocation and suppressing the expression of STAT3-dependent genes such as Bcl-xL and cyclin D1 . The compound is primarily utilized in oncology research to probe STAT3 signaling in cancers characterized by constitutive STAT3 activation, including glioblastoma, breast cancer, and chronic myeloid leukemia [1].

Why LLL3 Cannot Be Readily Substituted by Other STAT3 Inhibitors in Critical Assays


Generic substitution of STAT3 inhibitors is not scientifically sound due to significant differences in molecular structure, binding affinity, and in vivo efficacy. LLL3, a specific anthraquinone derivative, exhibits a unique binding mode and pharmacokinetic profile compared to both its parent analog STA-21 and its more potent successor LLL12 [1][2]. Data from head-to-head computational and in vivo studies demonstrate that LLL3 provides a distinct balance of STAT3 inhibitory activity and survival benefit that is not interchangeable with other compounds in the same class. The quantitative evidence below details these critical differentiating factors.

Quantitative Differentiation of LLL3 from STA-21 and LLL12: A Head-to-Head Evidence Guide


Molecular Docking Affinity: LLL3 vs. LLL12 and STA-21

In silico docking simulations using AutoDock4 demonstrate that LLL3 exhibits a distinct binding free energy compared to its analogs LLL12 and LLL7.3, as well as the parent compound STA-21. The docking score for LLL3 is -6.8 kcal/mol with a 10% docked conformation confidence, while LLL12 shows a stronger affinity at -8.1 kcal/mol with 17% confidence [1]. This computational data directly quantifies the relative binding potential of LLL3 within its chemical series and explains its intermediate potency profile.

Computational Chemistry Molecular Docking STAT3 Inhibition

In Vivo Survival Benefit in Orthotopic Glioblastoma Model

In a U87 orthotopic glioblastoma mouse model, treatment with LLL3 significantly extended median survival compared to vehicle control. Mice treated with LLL3 survived for a median of 28.5 days, whereas vehicle-treated mice survived for only 16 days [1]. This represents a 78% increase in survival time, a direct and quantifiable in vivo therapeutic benefit.

In Vivo Efficacy Glioblastoma Survival Analysis

In Vitro Cytotoxicity in Glioblastoma Cell Lines

LLL3 induces potent and concentration-dependent cytotoxicity in multiple human glioblastoma cell lines. At a concentration of 30 µM, LLL3 reduced cell viability to less than 10% in U87, U251, and U373 cells after 72 hours of treatment [1]. While STA-21 also exhibits cytotoxicity (IC50 of 12.2 µM in DU145 prostate cancer cells ), the direct comparison in the same cell type and assay format is not available.

Cytotoxicity Glioblastoma Cell Viability

Additive Effect with Imatinib in BCR-ABL-Positive Leukemia Cells

In K562 chronic myeloid leukemia cells, co-treatment with LLL3 and the tyrosine kinase inhibitor Imatinib mesylate (IM) produced an additive effect on reducing cell viability and inducing apoptosis, beyond what was observed with IM alone [1]. This finding suggests that LLL3 can enhance the therapeutic window of established chemotherapies in STAT3-dependent malignancies.

Combination Therapy Chronic Myeloid Leukemia Drug Synergy

Improved Synthetic Accessibility and Derivatization Potential

The LLL series of compounds, including LLL3, were computationally redesigned from STA-21 to offer two key improvements: (1) easier synthetic chemistry, and (2) a larger potential for generating a chemically diverse library of analogs [1]. This facilitates structure-activity relationship (SAR) studies and the development of more potent or selective derivatives, a feature not inherent to the parent STA-21 structure.

Medicinal Chemistry Lead Optimization Analog Synthesis

Optimal Application Scenarios for LLL3 Based on Quantitative Evidence


In Vivo Glioblastoma Xenograft Efficacy Studies

LLL3 is best suited for orthotopic glioblastoma models requiring a STAT3 inhibitor with validated in vivo survival benefit. The 78% extension in median survival in U87 tumor-bearing mice [1] provides a robust efficacy benchmark for preclinical therapeutic evaluation.

Combination Therapy Screening in BCR-ABL-Positive Leukemia

In vitro studies using K562 cells demonstrate that LLL3 can be effectively combined with Imatinib mesylate to achieve additive anti-proliferative and pro-apoptotic effects [2]. This makes LLL3 a useful tool for investigating STAT3-dependent resistance mechanisms and for screening novel drug combinations.

Medicinal Chemistry Optimization of STAT3 Inhibitor Scaffolds

Due to its improved synthetic accessibility and potential for derivatization compared to STA-21 [3], LLL3 serves as an excellent starting point for SAR studies aimed at developing more potent or selective STAT3 inhibitors, such as the later-generation LLL12.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LLL3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.